molecular formula C4H5ClN2O B14215502 4,5-Dihydro-1H-imidazole-2-carbonyl chloride CAS No. 782395-53-3

4,5-Dihydro-1H-imidazole-2-carbonyl chloride

Cat. No.: B14215502
CAS No.: 782395-53-3
M. Wt: 132.55 g/mol
InChI Key: LYVFFACZCZPSBA-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-imidazole-2-carbonyl chloride (CAS No. 782395-53-3) is an imidazole-derived organic compound with the molecular formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol. Its structure features a partially saturated imidazole ring (4,5-dihydro) substituted with a reactive carbonyl chloride group at the 2-position. Key characteristics include:

  • SMILES: C1CN=C(N1)C(=O)Cl
  • InChIKey: LYVFFACZCZPSBA-UHFFFAOYSA-N
  • Hydrogen bonding: One donor and two acceptor sites, contributing to its polarity (XlogP = 0.2) and solubility in polar solvents .
  • Reactivity: The carbonyl chloride group enables nucleophilic acyl substitution, making it valuable in synthesizing amides, esters, and other derivatives.

Properties

CAS No.

782395-53-3

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

4,5-dihydro-1H-imidazole-2-carbonyl chloride

InChI

InChI=1S/C4H5ClN2O/c5-3(8)4-6-1-2-7-4/h1-2H2,(H,6,7)

InChI Key

LYVFFACZCZPSBA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-imidazole-2-carbonyl chloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA). This reaction leads to the formation of products substituted at both the nitrogen atom of the imine moiety and the N-1 position of the imidazole ring .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1H-imidazole-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disubstituted imidazoles and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydro-1H-imidazole-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-imidazole-2-carbonyl chloride involves its interaction with molecular targets through its carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,5-dihydro-1H-imidazole-2-carbonyl chloride with analogous imidazole derivatives, emphasizing structural variations, physicochemical properties, and applications.

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
4,5-Dihydro-1H-imidazole-2-carbonyl chloride C₄H₅ClN₂O Carbonyl chloride at C2; saturated C4–C5 bond High reactivity for acylations; used in peptide coupling and heterocyclic synthesis.
4,5-Dichloro-2-methyl-1H-imidazole C₄H₄Cl₂N₂ Chlorine at C4/C5; methyl at C2 Higher lipophilicity (XlogP ~1.5); antimicrobial applications due to halogen substituents.
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride C₉H₁₁N₃·HCl Aniline at C2; saturated imidazole ring Water-soluble (hydrochloride salt); intermediate in pharmaceutical synthesis (e.g., vasoconstrictors).
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride C₂₂H₁₅ClN₂O Benzoyl chloride at C2; phenyl at C4/C5 Bulky aromatic groups enhance UV activity; used in chemiluminescent probes and polymer crosslinking.
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole C₁₃H₁₃FN₂OS Ethylthio at C2; formyl and fluorobenzyl groups Bioactive scaffold; precursor for antihypertensive agents (e.g., Hantzsch dihydropyridine derivatives).
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole C₁₉H₁₅N₅O Hydroxyphenyl at C2; pyridyl at C4/C5 Chelating ligand for metal coordination; studied in chemiluminescence and catalysis.
Metizoline Hydrochloride C₁₃H₁₅N₂S·HCl Benzothienylmethyl at C2; saturated imidazole Vasoconstrictor (nasal decongestant); hydrochloride salt improves bioavailability.

Key Observations:

Substituent Effects on Reactivity :

  • The carbonyl chloride in the target compound enables rapid nucleophilic reactions (e.g., with amines or alcohols) compared to less reactive groups like ethylthio (in compound 4b) or aniline .
  • Halogenated derivatives (e.g., 4,5-dichloro-2-methylimidazole) exhibit higher lipophilicity, favoring membrane penetration in bioactive molecules .

Applications in Drug Synthesis :

  • The fluorobenzyl group in 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole enhances binding to biological targets (e.g., ion channels) .
  • Hydrochloride salts (e.g., metizoline) improve solubility for pharmaceutical formulations .

Structural Complexity and Function :

  • Benzoyl chloride -substituted imidazoles (e.g., HMDB0244735) are utilized in high-molecular-weight polymer synthesis due to their aromatic rigidity .
  • Pyridyl substituents (as in lophine analogs) facilitate metal coordination, relevant in catalytic systems .

Safety and Handling :

  • Carbonyl chlorides require careful handling due to moisture sensitivity and corrosivity, whereas hydrochloride salts (e.g., IM070138) are more stable .

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